molecular formula C10H13N3O B1435445 3-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.3]heptan-1-one CAS No. 1803590-68-2

3-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.3]heptan-1-one

Cat. No.: B1435445
CAS No.: 1803590-68-2
M. Wt: 191.23 g/mol
InChI Key: PWYBOGSHKJBUDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.3]heptan-1-one is a compound that belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom. This compound features a pyrazole ring, a five-membered ring containing two nitrogen atoms, and a spiro linkage to a seven-membered azaspiroheptane ring. The presence of the pyrazole ring imparts significant biological and chemical properties to the compound, making it of interest in various fields of research.

Preparation Methods

The synthesis of 3-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.3]heptan-1-one can be achieved through several synthetic routes. One common method involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol, leading to the formation of pyrazole derivatives . Another approach includes the reaction of substituted aromatic amines with appropriate aldehydes in ethanol . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, often employing catalysts and controlled reaction conditions.

Chemical Reactions Analysis

3-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.3]heptan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The pyrazole ring allows for electrophilic and nucleophilic substitution reactions, where substituents can be introduced at specific positions on the ring.

    Cycloaddition: The compound can participate in cycloaddition reactions, forming various cyclic structures.

Common reagents and conditions used in these reactions include solvents like ethanol, catalysts such as palladium or platinum, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include various substituted pyrazole derivatives and spiro compounds.

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.3]heptan-1-one involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation, thereby exhibiting anticancer properties . The compound’s ability to form hydrogen bonds and interact with active sites of enzymes contributes to its biological activity.

Comparison with Similar Compounds

3-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.3]heptan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its spiro linkage, which imparts distinct chemical and biological properties compared to other pyrazole derivatives.

Properties

IUPAC Name

1-(1-methylpyrazol-4-yl)-2-azaspiro[3.3]heptan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-13-6-7(5-11-13)8-10(3-2-4-10)9(14)12-8/h5-6,8H,2-4H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWYBOGSHKJBUDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2C3(CCC3)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.3]heptan-1-one
Reactant of Route 2
3-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.3]heptan-1-one
Reactant of Route 3
3-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.3]heptan-1-one
Reactant of Route 4
3-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.3]heptan-1-one
Reactant of Route 5
3-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.3]heptan-1-one
Reactant of Route 6
Reactant of Route 6
3-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.3]heptan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.